molecular formula C8H12N2 B12850222 3-(Aminomethyl)-4-methylaniline

3-(Aminomethyl)-4-methylaniline

Cat. No.: B12850222
M. Wt: 136.19 g/mol
InChI Key: KQRBVQBUODOYPI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylaniline is an organic compound featuring both a primary aromatic amine and a benzylamine functional group. This structure makes it a valuable bis-nucleophile in organic synthesis, particularly for constructing nitrogen-containing heterocycles that are privileged scaffolds in medicinal chemistry. This compound serves as a key precursor in the synthesis of 3,4-dihydroquinazolines . These structures are found in numerous natural products and synthetic medicinal agents with a wide range of biological activities . The synthetic strategy often involves the annulation of 2-(aminomethyl)aniline derivatives with electrophilic partners, such as nitroalkanes activated in a polyphosphoric acid medium . As a bis-nucleophile, it can undergo a double-fold attack on bis-electrophilic reagents, leading to the formation of complex heterocyclic systems through cyclization . The primary research applications of this compound and its derivatives are in the field of pharmaceutical research and drug discovery, where it is used to develop new molecular entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions are in a dark place under an inert atmosphere at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-(aminomethyl)-4-methylaniline

InChI

InChI=1S/C8H12N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5,9-10H2,1H3

InChI Key

KQRBVQBUODOYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CN

Origin of Product

United States

An Overview of Aniline Derivatives in Contemporary Organic Synthesis and Chemical Biology

Aniline (B41778) and its derivatives are foundational building blocks in the chemical industry, essential for the synthesis of a vast range of products, including dyes, polymers, and pharmaceuticals. ontosight.aiwikipedia.org Their versatility stems from the reactivity of the amino group and the aromatic ring, which allows for a multitude of chemical transformations. wikipedia.org In organic synthesis, aniline derivatives are precursors to complex molecules, serving as key intermediates in the production of everything from the indigo (B80030) dye used in blue jeans to sophisticated pharmaceuticals like paracetamol. wikipedia.org

In the field of chemical biology, aniline derivatives are instrumental in the development of new therapeutic agents and molecular probes. ontosight.aiirb.hr Their ability to be incorporated into larger molecular frameworks makes them valuable for creating compounds with specific biological activities, such as enzyme inhibitors and receptor modulators. The study of aniline derivatives continues to be a vibrant area of research, with ongoing efforts to develop novel synthetic methods and explore their potential applications. nih.gov

Structural Characteristics and Chemical Relevance of 3 Aminomethyl 4 Methylaniline

3-(Aminomethyl)-4-methylaniline, a substituted aniline (B41778), possesses a distinct molecular architecture that makes it a valuable reagent in chemical synthesis. Its structure features a benzene (B151609) ring substituted with an amino group, a methyl group, and an aminomethyl group. This combination of functional groups imparts a unique reactivity profile to the molecule.

The presence of two amino groups with different basicities and an aromatic ring allows for selective chemical modifications. This structural arrangement is particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules. Researchers have utilized this compound in the development of novel chemical entities with potential applications in materials science and medicinal chemistry.

Below is a data table summarizing some of the key chemical properties of this compound, often in its more stable dihydrochloride (B599025) salt form. chemnet.comsigmaaldrich.com

PropertyValue
CAS Number 28096-35-7 (dihydrochloride)
Molecular Formula C₈H₁₂N₂ (base), C₈H₁₄Cl₂N₂ (dihydrochloride) chemnet.com
Molecular Weight 136.19 g/mol (base), 209.12 g/mol (dihydrochloride) sigmaaldrich.comchemscene.com
Boiling Point 346°C at 760 mmHg (dihydrochloride) chemnet.com
Melting Point 319-322°C (dihydrochloride) sigmaaldrich.com
IUPAC Name This compound nih.gov

Historical Context and Evolution of Research on Aromatic Amino Methyl Systems

Established Synthetic Pathways Towards 3-(Aminomethyl)-4-methylaniline

The construction of this compound is typically achieved through well-orchestrated, multi-step synthetic sequences that begin with readily available precursor molecules. The design of these pathways is critical for controlling the placement of the amino, aminomethyl, and methyl functional groups on the aniline ring.

Multi-Step Approaches from Precursor Molecules

The logic of multi-step synthesis is dictated by the directing effects of the substituents on the aromatic ring. libretexts.org For instance, in the synthesis of a molecule like m-bromoaniline from benzene (B151609), the synthetic sequence is critical. A direct bromination of aniline would yield ortho- and para-products due to the activating, ortho-para directing nature of the amino group. Therefore, a successful synthesis involves first nitrating benzene to nitrobenzene. The nitro group is a meta-director, which then allows for the regioselective bromination at the meta-position. Finally, the nitro group is reduced to an amine to yield the desired m-bromoaniline. libretexts.org This strategic manipulation of functional groups is a cornerstone of synthesizing specifically substituted anilines like this compound.

Convergent and Divergent Synthetic Route Design

Synthetic strategies for this compound and its analogues can be designed using either convergent or divergent approaches.

A divergent synthesis would begin with a common intermediate that is subsequently modified in various ways to produce a library of related compounds. For example, a precursor like 4-methyl-3-nitrobenzaldehyde (B1271188) could serve as a divergent point. The aldehyde group could be converted to various substituted aminomethyl groups via reductive amination with different primary or secondary amines, while the nitro group could be reduced to the aniline at a later stage. This approach is highly efficient for creating a range of analogues for structure-activity relationship studies.

Advanced Methodologies in the Synthesis of Substituted Aminomethyl Anilines

Modern organic synthesis has introduced a variety of advanced methods that offer improved efficiency, selectivity, and functional group tolerance for the preparation of complex amines.

Transition-Metal Catalyzed Functionalization and Coupling Reactions in Amine Synthesis

Transition-metal catalysis has become an indispensable tool for forming carbon-nitrogen bonds, a key step in the synthesis of many substituted anilines. acs.orgresearchgate.net Catalysts based on palladium, copper, and rhodium are frequently used for these transformations. acs.orgrsc.orgmdpi.com

Palladium-catalyzed hydroamination, for example, allows for the direct addition of an amine to a double bond. Hartwig described a Pd-catalyzed intermolecular hydroamination of vinylarenes with anilines that exclusively yields the Markovnikov addition products. acs.org Such reactions provide a direct route to installing an aminoalkyl side chain onto an aromatic core. Similarly, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful methods for forming aryl amines from aryl halides or triflates, although they are more commonly used to form the aniline nitrogen bond rather than a C-N bond in a side chain.

Copper catalysis is also prominent, particularly for its cost-effectiveness. A convenient copper-catalyzed reductive amination of ketones with anilines using molecular hydrogen has been developed, offering an environmentally friendly pathway to secondary and tertiary amines. rsc.org

Catalyst SystemReaction TypeApplication ExampleReference
Pd(OTf)₂, DPPFIntermolecular HydroaminationAddition of anilines to vinylarenes acs.org
Cu(OAc)₂Reductive AminationReaction of ketones with anilines and H₂ rsc.org
Rhodium ComplexesAsymmetric HydrogenationSynthesis of chiral β-aminoamides mdpi.com
Palladium Nanoparticles on Graphite Oxide (Pd@GO)Tandem Reductive AminationReaction of aldehydes with nitroarenes researchgate.net

Reductive Amination Techniques for Aminomethylation and Amine Derivatization

Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds (aldehydes and ketones). researchgate.net The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. researchgate.net This method is exceptionally well-suited for aminomethylation.

A particularly efficient strategy involves a one-pot reaction where the reductive amination of a formyl group and the reduction of a nitro group occur simultaneously. arkat-usa.org For example, 3-nitrobenzaldehyde (B41214) can be reacted with a secondary amine in the presence of a reducing agent to form the aminomethyl group, while the nitro group is concurrently reduced to an aniline. This avoids the need for protection-deprotection steps and simplifies the synthetic sequence. arkat-usa.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), formic acid, or catalytic hydrogenation. researchgate.netresearchgate.net

Carbonyl PrecursorAmine SourceReducing AgentProduct TypeReference
Aldehydes/KetonesAmmonia (B1221849), Primary/Secondary AminesSodium Borohydride (NaBH₄)Primary, Secondary, or Tertiary Amines researchgate.net
NitrobenzaldehydesSecondary AminesCatalytic Hydrogenation (e.g., Pd/C)Dialkylaminomethyl anilines arkat-usa.org
AldehydesAnilinesNaBH₄ with Aquivion-Fe catalystSecondary Amines researchgate.net
KetonesAnilinesMolecular Hydrogen (H₂) with Cu(OAc)₂Secondary Amines rsc.org

Annulation Reactions Utilizing Aminoanilines as Bis-Nucleophilic Synthons

Aminoanilines, particularly ortho-diamino functionalized compounds, are valuable bis-nucleophilic synthons in annulation reactions for the construction of heterocyclic rings. mdpi.com A molecule like this compound, which contains two distinct primary amino groups, can act as a bis-nucleophile. These two nucleophilic centers can react with a bis-electrophile to form a new ring system.

For example, 2-(aminomethyl)anilines can undergo annulation reactions with electrophiles like nitroalkanes to form 3,4-dihydroquinazolines. mdpi.com In this type of reaction, one amino group attacks the electrophilic carbon of the nitroalkane, initiating a cascade of reactions that culminates in ring closure by the second amino group, forming the heterocyclic product. mdpi.com Similarly, ortho-phenylenediamines are classic precursors for the synthesis of benzimidazoles through condensation with aldehydes, a reaction often promoted by an oxidant. researchgate.net The ability of the two amino groups in an aminoaniline to participate in ring-forming reactions makes them powerful building blocks for creating complex, fused heterocyclic structures. researchgate.net

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The synthesis of chiral amines is a significant area of research due to their prevalence in biologically active molecules and pharmaceuticals. acs.org For analogues of this compound where chirality is introduced, for instance at the benzylic carbon of the aminomethyl group, stereoselective synthesis is crucial. Methodologies for creating such chiral benzylic amines often involve the asymmetric reduction of imines or related precursors. acs.orgd-nb.info

One prominent strategy is the use of chiral auxiliaries. A prochiral ketone can be reacted with a chiral amine, such as α-methyl benzyl (B1604629) amine, to form a chiral imine intermediate. d-nb.info Subsequent reduction of this imine, for example with Raney nickel, followed by hydrogenolysis to remove the auxiliary, can yield the desired primary chiral amine with high optical purity. d-nb.info Another approach involves the use of N-tert-butanesulfinyl imines, as developed by Ellman. The addition of organometallic reagents to these chiral imines, followed by the removal of the sulfinyl group, is a valuable method for synthesizing chiral primary amines. mdpi.com

Transition-metal catalyzed reactions are also at the forefront of stereoselective amine synthesis. bohrium.com For example, photoredox/palladium catalysis has been used for the asymmetric C–H bond amination of olefins to produce chiral amines. chinesechemsoc.org Zirconium hydrides have been shown to be highly chemoselective and stereoselective for the reduction of sulfinyl ketimines, providing a robust and functional group-tolerant method for synthesizing chiral benzylamines. acs.org This method's high selectivity is rationalized by a cyclic half-chair transition state. acs.org Other catalytic systems, such as those employing iridium, copper, and nickel, have also been developed to create complex chiral motifs. caltech.edu

Furthermore, direct stereoselective amination of C-H bonds represents an advanced strategy. The stereoselective amination of chiral benzylic ethers using reagents like chlorosulfonyl isocyanate has been successfully applied to the total synthesis of complex molecules like (+)-sertraline. acs.org Palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds has also been demonstrated for the diastereoselective synthesis of β-fluorinated α-amino acids, showcasing the potential for direct, stereoselective functionalization near an amino group. nih.gov

Table 1: Selected Stereoselective Synthesis Strategies for Chiral Amines

Methodology Key Reagents/Catalysts Description Reference
Chiral Auxiliary α-methyl benzyl amine, N-tert-butanesulfinyl imines A chiral auxiliary is attached to a prochiral substrate to direct a stereoselective transformation. The auxiliary is removed in a later step. d-nb.infomdpi.com
Asymmetric Catalysis Zirconium hydride, Palladium complexes, Iridium complexes A chiral catalyst creates a stereocenter without being incorporated into the final product, allowing for high enantioselectivity with small amounts of the catalyst. acs.orgchinesechemsoc.orgcaltech.edu
Direct Amination Chlorosulfonyl isocyanate A nitrogen-containing group is introduced directly into a molecule with stereochemical control, often at a C-H bond. acs.org

Strategic Application of Protecting Groups in Complex Amine Synthesis

In the synthesis of complex molecules containing multiple functional groups, such as this compound, the use of protecting groups is a critical strategy to prevent unwanted side reactions. numberanalytics.comlibretexts.org This compound possesses two distinct amine functionalities—a primary aromatic amine and a primary benzylic amine—which have different reactivities. Protecting groups temporarily mask a functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthetic sequence. libretexts.orguchicago.edu

The choice of protecting group is crucial and depends on its stability under various reaction conditions and the specific conditions required for its removal. numberanalytics.com An ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reactions, and should not introduce new stereocenters. uchicago.edu

For amines, common protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). uchicago.edubeilstein-journals.org

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), it is stable to a wide range of bases and nucleophiles but is readily removed under acidic conditions (e.g., trifluoroacetic acid). beilstein-journals.orgorganic-chemistry.org

Cbz Group: Typically introduced using benzyl chloroformate, it is stable to acidic and some basic conditions but can be cleaved by catalytic hydrogenation. numberanalytics.comlibretexts.org

Fmoc Group: This group is notably labile to basic conditions (e.g., piperidine) but stable to acid and hydrogenation, making it a valuable orthogonal partner to Boc and Cbz groups. beilstein-journals.orgorganic-chemistry.org

Orthogonal protection is a powerful strategy in complex synthesis, involving the use of multiple protecting groups that can be removed selectively under different, non-interfering conditions. numberanalytics.com For a molecule like this compound, one could selectively protect the more nucleophilic benzylic amine, perform a reaction on the aromatic amine, and then deprotect the benzylic amine. For instance, the benzylic amine could be protected with a Boc group, while the aromatic amine is modified. The Boc group could then be removed with acid without affecting other parts of the molecule. numberanalytics.comorganic-chemistry.org

Newer protecting groups, such as the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, offer different deprotection conditions, such as oxidative removal, providing another layer of orthogonality to the synthetic chemist's toolkit. beilstein-journals.org The strategic selection and application of these groups are essential for the efficient and successful synthesis of complex polyfunctional amines. numberanalytics.com

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions

Protecting Group Abbreviation Typical Introduction Reagent Cleavage Conditions Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Strong Acid (e.g., TFA, HCl) beilstein-journals.orgorganic-chemistry.org
Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C) numberanalytics.comlibretexts.org
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) beilstein-journals.orgorganic-chemistry.org
1,3-Dithian-2-ylmethoxycarbonyl Dmoc Dmoc-Cl Oxidation (e.g., H₂O₂, NaIO₄) beilstein-journals.org

Sustainable and Green Chemistry Paradigms in the Synthesis of Aromatic Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic amines, aiming to reduce environmental impact and improve safety and efficiency. rsc.orgacs.org This involves developing methods that use renewable feedstocks, employ safer solvents, utilize catalytic reagents over stoichiometric ones, and minimize waste generation. bohrium.comrug.nl

A key area of focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. organic-chemistry.org Ethanol (B145695) and water have been successfully used as green solvents in metal-catalyzed amination reactions. organic-chemistry.orgacs.org Deep eutectic solvents (DESs) have also emerged as sustainable media for amine synthesis, sometimes acting as both solvent and cocatalyst, thereby reducing the need for additional ligands. mdpi.com

Catalysis is a cornerstone of green chemistry. rug.nl Molybdenum-catalyzed allylic amination in ethanol provides a green and efficient method for synthesizing certain amines, with the added benefit that the catalyst can often be recovered and reused. organic-chemistry.orgacs.org The use of biocatalysis, employing enzymes to carry out chemical transformations, represents a significant advancement. rsc.org Biocatalytic processes can offer high selectivity under mild reaction conditions (e.g., in aqueous media at ambient temperature), reducing energy consumption and the use of protecting groups. rsc.org Reductive amination, a key reaction for amine synthesis, is increasingly being performed using greener chemical methods and bioenzymatic processes. acs.org

Another important green strategy is the use of renewable resources as starting materials. rsc.org Lignin, a major component of biomass, is a promising renewable source of aromatic compounds. rug.nl Research has demonstrated pathways to synthesize valuable aromatic amines, such as dialkoxyanilines, from lignin-derived monomers. acs.org These processes, which can involve steps like the Beckmann rearrangement to introduce the amine group, aim to utilize all atoms from the renewable starting material, maximizing atom economy. acs.org By integrating green metrics and life-cycle assessments, chemists can more accurately evaluate the environmental footprint of these novel synthetic pathways. rsc.orgrsc.org

Table 3: Green Chemistry Approaches in Aromatic Amine Synthesis

Green Approach Example/Methodology Benefit Reference
Green Solvents Use of ethanol, water, or Deep Eutectic Solvents (DESs) in amination reactions. Reduces reliance on volatile and hazardous organic solvents. mdpi.comorganic-chemistry.orgacs.org
Recyclable Catalysts Molybdenum-based catalysts for allylic amination that can be recovered and reused. Lowers cost and waste, enhances sustainability of the process. organic-chemistry.orgacs.org
Biocatalysis Enzymatic reductive amination or amide bond synthesis. High selectivity, mild reaction conditions, reduced energy use and byproducts. acs.orgrsc.org
Renewable Feedstocks Synthesis of anilines from lignin-derived platform chemicals. Reduces dependence on petrochemicals, utilizes sustainable biomass. rug.nlacs.org

Electrophilic Aromatic Substitution Patterns on the Aniline Ring System

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is complex, governed by the combined directing effects of the substituents. The primary amino (-NH₂) group is a powerful activating, ortho-, para-director, while the methyl (-CH₃) group is a less powerful activating, ortho-, para-director. The aminomethyl (-CH₂NH₂) group is also activating.

Under neutral or weakly acidic conditions, the potent activating effect of the amino group at C-1 dominates, strongly directing incoming electrophiles to the ortho positions (C-2 and C-6). The methyl group at C-4 directs to its ortho positions (C-3 and C-5). The confluence of these effects suggests that substitution would likely occur at positions C-2, C-5, and C-6.

However, many EAS reactions, such as nitration, are conducted in strong acid. Under these conditions, the highly basic amino and aminomethyl groups are protonated to form ammonium (B1175870) ions (-NH₃⁺ and -CH₂NH₃⁺). These protonated groups are strongly deactivating and meta-directing. doubtnut.comlibretexts.org In this scenario, the directing influence shifts. The -NH₃⁺ group at C-1 would direct an incoming electrophile to C-3 and C-5, while the deactivating effect of the -CH₂NH₃⁺ group at C-3 would also favor substitution at C-5. Therefore, under strongly acidic conditions, substitution at the C-5 position is expected to be a significant, if not primary, outcome.

To achieve predictable substitution patterns, particularly at the positions activated by the amino group, a common strategy involves temporarily protecting the amine as an amide (e.g., an acetamide). libretexts.org The resulting amido group is still an ortho-, para-director but is less activating and less basic, preventing protonation and allowing for controlled substitution before being hydrolyzed back to the amine. libretexts.org

Table 1: Directing Effects of Substituents on the Aniline Ring
SubstituentPositionTypeDirecting EffectActivated Positions
-NH₂C1Strongly ActivatingOrtho, ParaC2, C6 (C4 blocked)
-CH₃C4ActivatingOrtho, ParaC3, C5 (C1 blocked)
-CH₂NH₂C3ActivatingOrtho, ParaC2, C4
-NH₃⁺ (in strong acid)C1Strongly DeactivatingMetaC3, C5

Nucleophilic Reactivity of the Primary and Secondary Amino Groups

This compound possesses two primary amine functionalities with distinct reactivities: an aromatic amine attached directly to the benzene ring and a benzylic amine on the methyl substituent. The benzylic amine is more basic and a stronger nucleophile than the aromatic amine. This difference is because the lone pair of electrons on the aromatic nitrogen is delocalized into the benzene ring, reducing its availability to attack electrophiles. researchgate.net This differential reactivity allows for selective transformations under controlled conditions.

Both primary amino groups in this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). Given the higher nucleophilicity of the benzylic amine, it is expected to react preferentially, especially when one equivalent of the carbonyl compound is used. masterorganicchemistry.com This selective condensation is a key step in utilizing the molecule for further synthetic elaborations. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. While imine formation is common, reactions with hydroxylamine (B1172632) derivatives would lead to the corresponding oximes, although such specific reactions are less commonly documented for this substrate.

Acylation and alkylation reactions target the nucleophilic amino groups. Consistent with its higher basicity and nucleophilicity, the benzylic amine undergoes acylation and alkylation more readily than the aromatic amine. masterorganicchemistry.com

Acylation: Reagents like acid chlorides or anhydrides will preferentially acylate the benzylic nitrogen. This selectivity is often exploited in synthetic chemistry. For instance, the aromatic amine can be left free for other transformations, such as diazotization, while the benzylic amine is protected as an amide. Conversely, protecting the more reactive benzylic amine allows for subsequent modification of the less reactive aromatic amine. libretexts.orggoogle.com

Alkylation: Alkylating agents, such as alkyl halides, also react preferentially at the more nucleophilic benzylic amine center. libretexts.org However, polyalkylation can be a competing side reaction. Friedel-Crafts alkylation reactions directly on the ring are generally unsuccessful with free amines due to the formation of a complex between the amino group and the Lewis acid catalyst, which deactivates the ring. libretexts.orglibretexts.org

Table 2: Representative Nucleophilic Reactions
Reaction TypeReagentPrimary Reactive SiteProduct Type
Imine FormationAldehyde (R-CHO)Benzylic AmineN-Benzylidene Imine
AcylationAcetyl Chloride (CH₃COCl)Benzylic AmineN-Benzyl Acetamide
AlkylationMethyl Iodide (CH₃I)Benzylic AmineSecondary/Tertiary Benzylamine (B48309)

Intramolecular Cyclization and Heterocycle Formation Utilizing this compound

The bifunctional nature of this compound makes it a potential precursor for the synthesis of heterocyclic compounds.

The synthesis of 3,4-dihydroquinazolines is a well-established reaction that typically involves the annulation of ortho-aminobenzylamines, i.e., 2-(aminomethyl)anilines. nih.govresearchgate.net In this reaction, the two adjacent amino groups react with a one-carbon electrophile (such as an aldehyde, nitrile, or carboxylic acid) to form the heterocyclic ring system. The mechanism involves an initial reaction at the more nucleophilic benzylic amine to form an imine or related intermediate, followed by an intramolecular 6-exo-trig cyclization where the aromatic amine attacks the newly formed electrophilic carbon. nih.gov

Critically, this compound has its amino and aminomethyl groups in a meta relationship. An analogous intramolecular cyclization would necessitate the formation of a seven-membered ring, a process that is kinetically and thermodynamically less favorable than the formation of the six-membered dihydroquinazoline (B8668462) ring from the ortho isomer. Consequently, this compound is not a suitable substrate for direct annulation to form dihydroquinazolines via this common pathway.

While not suited for dihydroquinazoline synthesis, this compound can serve as a building block for other heterocycles. For example, it can be used to synthesize derivatives of 1,3,4-thiadiazole (B1197879). A general and widely used method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) precursors. sphinxsai.comnih.gov

A plausible synthetic route would involve the conversion of one of the amine functions of this compound into a thiosemicarbazide. This can be achieved by reacting the amine with a thiocarbonyl source (like carbon disulfide or thiophosgene) followed by treatment with hydrazine. The resulting substituted thiosemicarbazide can then undergo acid-catalyzed cyclization with a carboxylic acid, acid chloride, or orthoester to furnish the 1,3,4-thiadiazole ring. sbq.org.br The specific amine group that reacts would depend on the chosen reaction conditions, but this pathway illustrates the potential for forming complex heterocyclic structures from this starting material.

Oxidation and Reduction Chemistry of the Aromatic Amine and Aminomethyl Moieties

The presence of two amine groups, one primary aromatic and one primary aliphatic, in this compound, offers multiple sites for oxidation and reduction reactions. The reactivity of each site is influenced by its electronic environment and the specific reagents and conditions employed.

The oxidation of substituted benzylamines to the corresponding benzaldehydes has been studied with various oxidizing agents. rsc.org For instance, the oxidation of benzylamines by N-chlorosuccinimide (NCS) is first-order with respect to both the amine and NCS, with the unprotonated amine being the active reducing species. rsc.org A significant primary kinetic isotope effect in the oxidation of [α,α-²H₂]benzylamine suggests the cleavage of the C-H bond at the α-position is the rate-determining step. rsc.org Similarly, the oxidation of substituted benzylamines with cetyltrimethylammonium permanganate (B83412) (CTAP) also proceeds via a first-order reaction with respect to both reactants, leading to the formation of aldimines. ias.ac.in The observation of a substantial kinetic isotope effect in this case as well points to the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in These findings suggest that the aminomethyl group of this compound would likely be oxidized to an aldehyde or an imine under similar conditions.

The aromatic amine group can also undergo oxidation. The oxidation of meta-substituted anilines with tetrabutylammoniumbromochromate (TBABC) in an aqueous acetic acid medium yields the corresponding azobenzenes. orientjchem.org This reaction is first-order with respect to the aniline, TBABC, and H⁺ ions, indicating the involvement of a protonated intermediate. orientjchem.org It is plausible that under these conditions, the aromatic amine of this compound would dimerize to form an azo compound. Furthermore, organocatalytic methods using hydrogen peroxide can selectively oxidize substituted anilines to either azoxybenzenes or nitro compounds, depending on the reaction conditions. researchgate.net

Regarding reduction, the focus is often on derivatives of the amine groups, such as imines. The manganese-catalyzed transfer hydrogenation of aldimines, including those derived from 4-methylaniline, has been demonstrated using isopropanol (B130326) as a hydrogen source. bohrium.com This suggests that if the aminomethyl group of this compound were converted to an imine, it could be efficiently reduced back to the amine. The reduction of a nitro group, if introduced onto the aromatic ring, to an amine is a standard transformation, often achieved through catalytic hydrogenation.

A summary of expected oxidation and reduction reactions is presented below:

Functional GroupReagent ExampleExpected Product
AminomethylN-Chlorosuccinimide (NCS)Aldehyde/Imine
AminomethylCetyltrimethylammonium permanganate (CTAP)Aldimine
Aromatic AmineTetrabutylammoniumbromochromate (TBABC)Azo compound
Aromatic AmineH₂O₂ (organocatalyzed)Azoxybenzene or Nitro compound
Imine (from aminomethyl)Mn(I) complex / IsopropanolAmine

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The kinetics of reactions involving this compound can be inferred from studies on similarly substituted compounds. For instance, the rates of oxidation of meta- and para-substituted benzylamines have been correlated using dual-substituent parameter equations, indicating a significant influence of the electronic effects of the substituents on the reaction rate. rsc.org Negative reaction constants suggest that electron-donating groups, such as the methyl and aminomethyl groups in the target molecule, would likely accelerate the oxidation of the benzylamine moiety. rsc.org

The addition of substituted benzylamines to β-nitrostyrene has been shown to follow two mechanistic pathways: an uncatalyzed and an amine-catalyzed route. cdnsciencepub.com The reaction is first-order with respect to β-nitrostyrene and has an order greater than one for the amine in the catalyzed pathway. cdnsciencepub.com The negative Arrhenius activation energy for the catalyzed reaction suggests a pre-equilibrium step leading to a zwitterionic intermediate. cdnsciencepub.com The rate constants for the nucleophilic attack of various benzylamines have been determined, and correlation analysis indicates that the reaction is sensitive to steric hindrance from ortho substituents. cdnsciencepub.com

Thermodynamic studies on substituted anilines provide insight into their interaction with other molecules. For example, the thermodynamics of charge-transfer complex formation between substituted anilines and 2,4,7-trinitrofluorenone have been investigated. rsc.orgrsc.org These studies show that the introduction of electron-donating alkyl groups on the aniline ring or the nitrogen atom increases the association constant of the complex. rsc.org This suggests that this compound would likely form relatively stable charge-transfer complexes with suitable electron acceptors.

Thermodynamic parameters for the oxidation of meta-substituted anilines by TBABC have been determined, showing negative entropies of activation. orientjchem.org This is consistent with the formation of a more ordered activated complex in the rate-determining step. orientjchem.org The effect of solvent polarity on the reaction rate indicates a cation-dipole interaction in the rate-determining step. orientjchem.org

The following table summarizes key kinetic and thermodynamic findings from related systems, which can be extrapolated to this compound.

Reaction TypeKey FindingImplication for this compoundReference(s)
Oxidation of BenzylaminesFirst-order in amine and oxidant; accelerated by electron-donating groups.Oxidation of the aminomethyl group is expected to be facile. rsc.orgias.ac.in
Addition of BenzylaminesCatalyzed pathway with pre-equilibrium; sensitive to sterics.Nucleophilic reactions of the aminomethyl group will be influenced by steric and electronic factors. cdnsciencepub.com
Charge-Transfer ComplexesStability increases with electron-donating substituents.Expected to form stable charge-transfer complexes. rsc.orgrsc.org
Oxidation of AnilinesNegative entropy of activation; cation-dipole interaction in the slow step.Oxidation of the aromatic amine likely proceeds through a structured transition state. orientjchem.org

Advanced Spectroscopic and Chromatographic Characterization of 3 Aminomethyl 4 Methylaniline in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of 3-(Aminomethyl)-4-methylaniline, allowing for the confirmation of its elemental composition. scispace.com For the molecular formula C₈H₁₂N₂, the exact mass can be calculated and compared against the experimentally measured value, typically showing a very low margin of error in the parts-per-million (ppm) range.

In addition to precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern. This pattern is a molecular fingerprint, providing structural insights. Common fragmentation pathways for this compound would likely involve:

Benzylic cleavage: Loss of the aminomethyl group (•CH₂NH₂) or a smaller fragment like ammonia (B1221849) (NH₃) from this side chain is a common fragmentation for benzylamine-type structures.

Loss of a methyl radical: Cleavage of the methyl group (•CH₃) from the aromatic ring.

Ring fragmentation: Subsequent cleavage of the aromatic ring structure after initial fragmentation events.

These fragmentation patterns are essential for distinguishing this compound from its isomers and for confirming the connectivity of its structural components. miamioh.edu

Table 1: Illustrative HRMS Data for this compound

ParameterData
Molecular Formula C₈H₁₂N₂
Calculated Exact Mass 136.10005
Observed Ion (e.g., [M+H]⁺) 137.10735
Common Fragments (m/z) [M-NH₃]⁺, [M-CH₃]⁺, [M-CH₂NH₂]⁺

Note: This table is illustrative. Actual observed masses and fragments may vary based on ionization technique and instrumental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. mlsu.ac.in By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise arrangement of every proton and carbon atom can be determined.

¹H NMR spectroscopy provides detailed information about the different types of protons in the molecule based on their unique electronic environments. libretexts.org

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5-7.5 ppm. Their specific chemical shifts and splitting patterns (e.g., doublets, singlets) depend on their position relative to the two substituent groups (-CH₃ and -CH₂NH₂).

Aminomethyl Protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and are expected to appear as a singlet in the range of δ 3.7-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will produce a distinct singlet, typically appearing further upfield around δ 2.0-2.5 ppm.

Amine Protons (-NH₂): The protons on the two amine groups (aromatic and aminomethyl) often appear as broad singlets. Their chemical shifts are highly variable and depend on factors like solvent, concentration, and temperature. They can be confirmed by their disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ ppm)MultiplicityIntegration
Aromatic -NH₂ Variable, broadSinglet2H
Aromatic -CH 6.5 - 7.5Multiplet/Singlets3H
Aminomethyl -NH₂ Variable, broadSinglet2H
Aminomethyl -CH₂ ~3.8Singlet2H
Methyl -CH₃ ~2.2Singlet3H

Note: Predicted values are estimates and can vary with solvent and instrument frequency.

¹³C NMR spectroscopy maps the carbon framework of the molecule. oregonstate.edu Each unique carbon atom produces a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-150 ppm region. The carbons directly attached to the nitrogen and carbon substituents (quaternary carbons) will have different chemical shifts than those bonded to hydrogen. chemicalbook.com

Aminomethyl Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the aliphatic region, typically around δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is found in the upfield region of the spectrum, generally between δ 15-25 ppm.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent atoms. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. columbia.edu This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal (e.g., linking the methyl proton singlet to the methyl carbon signal). researchgate.netustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduustc.edu.cn For instance, the HMBC spectrum would show a correlation between the methyl protons and the aromatic carbons at the C4 and adjacent positions. It would also show correlations between the aminomethyl protons and the aromatic carbon at C3, confirming the substitution pattern of the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. studymind.co.uk

N-H Stretching: Both primary amine groups (aromatic and aliphatic) will exhibit two characteristic stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. libretexts.org These are typically sharp to moderately broad peaks.

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and aminomethyl groups) are found just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine groups results in a band around 1590-1650 cm⁻¹.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1250-1350 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂) ** N-H Stretch3300 - 3500 (two bands)Medium
Aromatic Ring C-H Stretch3000 - 3100Medium-Weak
Alkyl Groups (-CH₃, -CH₂) C-H Stretch2850 - 2960Medium-Strong
Aromatic Ring C=C Stretch1450 - 1600Medium-Variable
Primary Amine (R-NH₂) **N-H Bend1590 - 1650Medium-Strong

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and C-C backbone, which may be weak in the IR spectrum. nih.govnih.gov

High-Performance Chromatographic Separation and Detection Methods

Chromatographic methods are employed to separate this compound from impurities, starting materials, or byproducts and to quantify its purity.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of non-volatile compounds like aromatic amines. ub.edu A common approach involves reversed-phase HPLC using a C18 or a pentafluorophenyl (PFP) stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or acetic acid) to ensure good peak shape by protonating the amine groups. nih.gov Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic ring absorbs strongly, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. plos.orgmdpi.com

Gas Chromatography (GC): GC can also be used, but the high polarity and low volatility of the diamine may require derivatization to improve its chromatographic behavior. epa.gov Derivatization techniques, such as silylation, convert the polar N-H groups into less polar silyl (B83357) ethers, making the compound more volatile and less likely to interact with the GC column, resulting in sharper peaks and more reliable quantification. sigmaaldrich.com Separation is typically performed on a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Purity Assessment

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile compounds like this compound. Its high sensitivity and selectivity make it ideal for detecting trace amounts in complex mixtures and for accurately assessing the purity of synthesized batches. nih.govpjoes.com

Research Findings: The analysis of aniline (B41778) derivatives by LC-MS/MS typically employs reverse-phase chromatography for separation, followed by detection using electrospray ionization (ESI) in positive mode. d-nb.infonih.gov The ESI source generates protonated molecular ions [M+H]⁺, which are then selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach ensures high specificity and reduces chemical noise. d-nb.infonih.gov

For purity assessment, LC-MS methods can separate the main compound from impurities, such as starting materials, by-products, or degradation products. nih.gov The high mass accuracy of modern mass spectrometers allows for the tentative identification of these impurities based on their mass-to-charge ratio. The relative abundance of these species can be quantified to determine the purity of the this compound sample. nih.gov Studies on similar aromatic amines have demonstrated detection limits in the low microgram-per-liter (µg/L) range, showcasing the suitability of LC-MS/MS for trace analysis. d-nb.info

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Aromatic Amines

Parameter Typical Setting Purpose
Chromatography
Column C18 Reverse-Phase (e.g., 2.1 x 150 mm, 2.7 µm) Separation based on hydrophobicity. nih.gov
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to promote ionization. nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for gradient elution. nih.gov
Flow Rate 0.2 - 0.4 mL/min Optimized for column dimensions and desired resolution. pjoes.com
Injection Volume 5 - 10 µL Amount of sample introduced for analysis. pjoes.com
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes amine compounds. d-nb.info
Acquisition Mode Multiple Reaction Monitoring (MRM) Provides high sensitivity and selectivity. d-nb.info
Precursor Ion [M+H]⁺ m/z 137.1 Corresponds to the protonated molecule of this compound.
Product Ions Analyte-specific fragments Generated by CID for specific detection.
Ion Spray Voltage ~4500 V Optimizes the electrospray process. d-nb.info
Desolvation Temp. ~450 °C Aids in solvent evaporation and ion generation. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the two primary amine groups and their tendency to form hydrogen bonds, this compound is non-volatile and exhibits poor chromatographic behavior. sigmaaldrich.com Therefore, a derivatization step is essential to block the active hydrogens, increase volatility, and improve peak shape for successful GC-MS analysis. sigmaaldrich.comresearchgate.net

Research Findings: The most common derivatization strategies for primary amines involve acylation or silylation. researchgate.netresearchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorinated acyl groups, which not only increase volatility but also enhance sensitivity for electron capture detection (ECD) if used. researchgate.net Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are often preferred due to their greater stability against hydrolysis. sigmaaldrich.com

Following derivatization, the resulting less polar and more volatile derivative of this compound can be effectively separated on a low-to-mid polarity capillary column and detected by the mass spectrometer. The electron ionization (EI) mass spectra of these derivatives typically show characteristic fragmentation patterns, including a molecular ion peak, which allows for unambiguous identification. nih.govnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines

Reagent Class Example Reagent Abbreviation Derivative Group Key Advantages
Acylating Agents Trifluoroacetic Anhydride TFAA Trifluoroacetyl Highly volatile derivatives, suitable for ECD. researchgate.net
Pentafluoropropionic Anhydride PFPA Pentafluoropropionyl Excellent volatility and detector response. researchgate.net
4-Carbethoxyhexafluorobutyryl Chloride CEHFB Forms stable derivatives with strong molecular ions. nih.gov
Silylating Agents N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA TBDMS Forms stable derivatives, less moisture sensitive than TMS. sigmaaldrich.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA TMS Common, effective reagent, but derivatives are moisture-sensitive. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative and powerful technique for the separation of ionic species like this compound. CE is known for its high separation efficiency, short analysis times, and minimal consumption of solvents and samples, making it an environmentally friendly method. nih.govresearchgate.net Since this compound is a basic compound that will be protonated and exist as a cation in acidic buffers, it is well-suited for analysis by capillary zone electrophoresis (CZE), the most common mode of CE. nih.govnih.gov

Research Findings: In CZE, separation is achieved based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under the influence of a high electric field. For aniline derivatives, acidic buffers (e.g., phosphate (B84403) or citrate (B86180) buffers at low pH) are typically used to ensure the analytes are fully protonated and migrate as cations. researchgate.netresearchgate.net The migration order depends on the charge-to-size ratio of the ions. researchgate.net Detection is commonly performed using a UV detector. To enhance sensitivity, which can be a limitation in CE, on-line concentration techniques like field-enhanced sample injection (FESI) can be employed, achieving detection limits in the sub-ng/mL range for similar analytes. nih.govnih.gov

Table 3: Representative Capillary Electrophoresis Conditions for Aniline Derivative Analysis

Parameter Typical Condition Purpose
Separation
Capillary Fused-silica (e.g., 50 µm i.d., 60 cm total length) Provides the medium for electrophoretic separation.
Background Electrolyte (BGE) 100 mM Phosphate buffer, pH 2.5 Maintains pH, ensures analytes are cationic, and carries the current. researchgate.net
Separation Voltage +20 to +25 kV Driving force for the separation. researchgate.net
Temperature 25 °C Ensures reproducible migration times.
Injection
Mode Hydrodynamic or Field-Enhanced Sample Injection (FESI) FESI significantly improves detection limits. nih.gov
Injection Time/Voltage Variable (e.g., 5 s at 50 mbar or 10 kV for 15 s) Controls the amount of sample introduced into the capillary.
Detection
Detector Diode Array Detector (DAD) Monitors absorbance at a specific wavelength (e.g., 210 nm).

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, which contains two primary amine groups, derivatization is a key strategy to enhance detection sensitivity and selectivity, particularly in HPLC with fluorescence or UV detection and in GC-MS. researchgate.netthermofisher.com

Research Findings: The primary amine functionalities are the main targets for derivatization. A variety of reagents have been developed that react specifically with primary amines under mild conditions. thermofisher.comgreyhoundchrom.com

For HPLC-Fluorescence Detection: Reagents that attach a fluorophore to the analyte are used to dramatically increase sensitivity. o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. thermofisher.com Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also forms stable, highly fluorescent adducts. thermofisher.com These pre-column derivatization techniques allow for the detection of amines at very low concentrations.

For HPLC-UV Detection: If fluorescence detection is not available, derivatization can be used to attach a strong chromophore to the molecule, increasing its UV absorbance and thus enhancing sensitivity. Reagents like 2,4-dinitrofluorobenzene (DNFB) react with amines to produce derivatives with strong absorption in the visible region. thermofisher.com

For Selectivity: Derivatization can improve selectivity by targeting a specific functional group. N-hydroxysuccinimide (NHS) esters are widely used to acylate primary amines with high selectivity. nih.gov While these reagents can also react with hydroxyl groups as a side reaction, conditions can be optimized to favor the formation of stable amide bonds with amines while allowing for the hydrolysis of less stable ester bonds. nih.gov This selectivity is crucial when analyzing complex biological or environmental samples.

Table 4: Comparison of Derivatization Reagents for Amine Analysis

Reagent Abbreviation Target Analyte Detection Method Key Features
o-Phthalaldehyde/Thiol OPA Primary Amines HPLC-Fluorescence Rapid reaction, but derivatives can be unstable. thermofisher.com
9-Fluorenylmethyl Chloroformate FMOC-Cl Primary & Secondary Amines HPLC-Fluorescence Forms stable and highly fluorescent derivatives. thermofisher.com
Dansyl Chloride DNS-Cl Primary & Secondary Amines HPLC-Fluorescence/UV Forms stable sulfonamide derivatives with good fluorescence. thermofisher.com
2,4-Dinitrofluorobenzene DNFB Primary & Secondary Amines HPLC-UV/Vis Sanger's reagent; forms colored derivatives. thermofisher.comresearchgate.net
N-hydroxysuccinimide esters NHS-esters Primary Amines LC-MS, HPLC-UV High selectivity for primary amines, forming stable amide bonds. nih.gov

Computational and Theoretical Chemistry Studies on 3 Aminomethyl 4 Methylaniline

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. researchgate.netnih.gov This method is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-(aminomethyl)-4-methylaniline. conicet.gov.ar Calculations are typically performed using a functional, such as Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP), and a suitable basis set like 6-311+G(d,p) to provide a detailed description of the molecule's electronic and structural features. nih.govacs.orgacs.org

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjps.pk For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this molecule due to the rotatable single bond between the benzene (B151609) ring and the aminomethyl group (-CH₂NH₂). By systematically rotating this bond and performing energy calculations, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the transition states that separate them. The methyl group on the aromatic ring introduces steric considerations that influence the preferred orientation of the aminomethyl side chain.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths
C-C (aromatic)~1.39 - 1.41 Å
C-N (aromatic amine)~1.40 Å
C-C (ring-CH₂)~1.51 Å
C-N (benzylamine)~1.47 Å
N-H~1.01 Å
C-H~1.09 Å
Bond Angles
C-C-C (aromatic)~118° - 121°
C-C-N (aromatic)~120°
C-C-CH₂~121°
C-CH₂-N~112°
Dihedral Angle
C(ortho)-C(ipso)-CH₂-N~ +/- 90° (staggered)
Note: These are typical values based on DFT calculations of similar aromatic amines and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO, making it more polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen lone pairs, while the LUMO would be distributed over the aromatic ring's antibonding π* orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Description
HOMO-5.2 eVHighest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO-0.3 eVLowest Unoccupied Molecular Orbital; associated with electrophilicity.
Energy Gap (ΔE) 4.9 eV Indicates the molecule's chemical reactivity and stability.
Note: Values are illustrative, based on typical DFT results for aromatic amines.

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MESP map would clearly identify the two nitrogen atoms of the amine groups as the most electron-rich centers (red or yellow), making them the primary sites for interaction with electrophiles, such as protonation. mdpi.com The hydrogen atoms attached to the nitrogens would appear as regions of high positive potential (blue), highlighting their acidic character. researchgate.net This visual representation is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. acs.org

Ab Initio Quantum Chemical Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation to a higher level of accuracy than DFT for certain properties. nih.gov

While computationally more demanding, ab initio methods are the gold standard for obtaining highly accurate energetic and spectroscopic data. nih.gov For this compound, these calculations could provide benchmark values for its ionization potential, electron affinity, and the precise energies of its vibrational modes for comparison with experimental infrared and Raman spectra. Advanced software packages like Molpro are often used for such high-level computations. molpro.net

Prediction of Thermodynamic and Kinetic Parameters

Computational chemistry is a powerful tool for predicting the thermodynamic and kinetic parameters that govern chemical reactions. By performing frequency calculations on an optimized molecular structure, one can confirm that the geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and derive important thermodynamic quantities like enthalpy, entropy, and Gibbs free energy. mdpi.com

The this compound molecule possesses two basic nitrogen atoms: one in the primary aminomethyl group attached to the ring and one in the primary amine group directly bonded to the aromatic ring. A key question is which amine is more basic and therefore protonates preferentially.

Computational methods can determine the pKa values associated with the protonation of each amine group. mdpi.comresearchgate.net The process involves:

Optimizing the geometry of the neutral molecule.

Optimizing the geometries of the two possible singly-protonated species (one protonated at the aromatic amine, the other at the benzylic amine).

Calculating the Gibbs free energy (G) of the neutral molecule and each protonated form in a simulated aqueous environment, often using a continuum solvation model like the Polarizable Continuum Model (PCM). conicet.gov.aracs.org

Using a thermodynamic cycle, the free energy of protonation in solution (ΔG_solv) is calculated for each site. This value is directly related to the pKa. acs.org

The calculations would likely predict that the benzylic amine is more basic (higher pKa) than the aromatic amine. This is because the lone pair of electrons on the aromatic nitrogen is delocalized into the π-system of the benzene ring, making it less available for protonation.

Table 3: Predicted Protonation Steps and pKa Values for this compound

Reaction StepDescriptionPredicted pKaMore Basic Site
First Protonation H₂N-CH₂-Ar-NH₂ + H⁺ ⇌ H₃N⁺-CH₂-Ar-NH₂~9.5Benzylic Amine
Second Protonation H₃N⁺-CH₂-Ar-NH₂ + H⁺ ⇌ H₃N⁺-CH₂-Ar-NH₃⁺~4.5Aromatic Amine
Note: pKa values are illustrative and based on the expected relative basicity of benzylic vs. aromatic amines.

Transition State Theory (TST) and Reaction Energy Profile Analysis

Transition State Theory (TST) is a fundamental concept used to explain the reaction rates of elementary chemical reactions. It posits that for a reaction to occur, reactants must pass through a high-energy intermediate state known as the transition state, which exists at the saddle point of a potential energy surface. ukzn.ac.za Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping these surfaces and elucidating reaction mechanisms.

For aniline derivatives, DFT calculations are frequently employed to model reactions such as oxidation, radical additions, and nucleophilic aromatic substitutions. beilstein-journals.orgresearchgate.netacs.org These studies involve locating the geometries of reactants, intermediates, transition states, and products. The energy differences between these structures allow for the construction of a reaction energy profile, which graphically represents the energy changes along the reaction coordinate. mdpi.com

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡), the energy barrier that must be overcome for the reaction to proceed, is a key parameter determined from this profile. beilstein-journals.orgrsc.org For instance, in the oxidation of substituted anilines by agents like ferrate(VI), DFT calculations have shown that the reaction often proceeds via a Hydrogen Atom Transfer (HAT) mechanism. acs.orgnih.gov The calculation identifies the transition state for the hydrogen abstraction from the amino group and determines its activation free energy. acs.orgnih.gov Different reaction pathways can be compared; for example, in the reaction of aniline with the methyl radical, hydrogen abstraction from the amine group has a different energy barrier than addition to the phenyl ring. acs.org

A hypothetical reaction energy profile for a process involving this compound, such as its oxidation, would be calculated using a similar DFT approach (e.g., with functionals like M06-2X or PW6B95-D3 and a suitable basis set like 6-311++G(d,p)). beilstein-journals.orgmdpi.com The profile would reveal the activation energies for different potential pathways, such as reactions at the primary aniline amine versus the aminomethyl group, and how the methyl and aminomethyl substituents influence the stability of intermediates and transition states. The presence of solvents can significantly alter the energy profile, often by stabilizing charged intermediates and transition states, which can be modeled using Polarizable Continuum Models (PCM). mdpi.com

Table 1: Illustrative Activation Free Energy Barriers (ΔG‡) for Competing Reaction Pathways of a Substituted Aniline (Calculated via DFT)

This table presents hypothetical data based on typical findings for aniline reactions to illustrate the output of reaction energy profile analysis.

Reaction PathwayDescriptionΔG‡ (kcal/mol)
Path AHydrogen Abstraction from Aniline NH212.5
Path BRadical Addition at ortho-position18.2
Path CRadical Addition at para-position16.8
Path DHydrogen Abstraction from Alkyl Substituent21.0

Data is illustrative, based on principles from studies on substituted anilines. acs.orgacs.org

Analysis of Electron Delocalization and Aromaticity Indices

Aromaticity is a key chemical concept linked to cyclic electron delocalization, which imparts significant stability and influences reactivity. rsc.orgarxiv.org This property is not a direct physical observable but can be quantified using various computed indices. rsc.org For substituted anilines, these indices help to understand how different functional groups modulate the electronic character of the phenyl ring.

Commonly used descriptors include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or its refined version, the Harmonic Oscillator Model of Electron Delocalization (HOMED). researchgate.net These indices evaluate the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system (like benzene) and values less than 1 indicating reduced aromaticity. Electronic-based indices, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), quantify electron sharing between atoms. rsc.org

For this compound, the electron-donating nature of both the amino group and the methyl group would be expected to influence the aromaticity of the phenyl ring. DFT calculations on substituted anilines have shown that substituents significantly affect electron density distribution and delocalization. researchgate.netjmaterenvironsci.com The amino group is a strong activator, increasing electron density at the ortho and para positions, which in turn affects the ring's aromatic character and reactivity in electrophilic aromatic substitution reactions. nih.gov

A computational analysis of this compound would involve optimizing its geometry using a method like DFT (e.g., B3LYP/6-311+G(d,p)) and then calculating aromaticity indices. researchgate.netresearchgate.net The HOMED index, for example, would provide a quantitative measure of how the combined electronic effects of the -NH2, -CH3, and -CH2NH2 substituents impact the π-electron delocalization of the benzene ring compared to unsubstituted aniline or toluene. Natural Bond Orbital (NBO) analysis could further detail the delocalization by quantifying the energies of donor-acceptor interactions between occupied (lone pair or bonding) and unoccupied (antibonding) orbitals. researchgate.net

Table 2: Representative Aromaticity and Electronic Parameters for Substituted Anilines (Calculated via DFT)

This table presents representative data to illustrate how substituents can influence the electronic properties of an aniline ring.

CompoundSubstituent (para)HOMED IndexHOMO Energy (eV)LUMO Energy (eV)
Aniline-H0.979-5.21-0.15
p-Toluidine-CH30.981-5.05-0.11
p-Nitroaniline-NO20.955-6.15-2.54
p-Fluoroaniline-F0.978-5.30-0.22

Data patterns are illustrative and based on findings from sources. researchgate.netresearchgate.netjmaterenvironsci.com

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the surrounding environment, such as a solvent. ukzn.ac.zanih.gov

The compound this compound possesses rotational freedom primarily around the C(aryl)-C(methylene) and C(methylene)-N bonds. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations (rotamers). colostate.edu The simulation starts with an initial structure and calculates the forces on each atom using a force field, then integrates Newton's equations of motion to predict the trajectory of all atoms over a set period, typically nanoseconds to microseconds. nih.gov

By running simulations in an explicit solvent like water, one can analyze how solvent molecules arrange themselves around the solute and influence its conformation. nih.gov For this compound, water molecules would be expected to form hydrogen bonds with the two amine groups. The strength and dynamics of these interactions can be quantified using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov This analysis provides insight into the solvation shell structure and its effect on the molecule's flexibility and preferred shape in solution. nih.gov Such simulations are crucial for understanding how the molecule might interact with biological targets, where conformation and solvation play a critical role. nih.gov

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation of a Flexible Molecule in Water

This table illustrates the type of data obtained from MD simulations to characterize molecular conformation and dynamics.

ParameterDescriptionTypical Finding for a Benzylamine (B48309) Analog
Dihedral Angle τ1 (Cortho-Cipso-Cα-N)Describes the rotation of the aminomethyl group relative to the phenyl ring.Predominantly populates angles near +/- 90°. colostate.edu
Radius of Gyration (Rg)A measure of the molecule's overall compactness.Fluctuates around a mean value, indicating a stable folded or extended state. nih.gov
Solvation Shell OccupancyAverage number of water molecules within the first solvation shell of the amine groups.3-5 water molecules for a primary amine group.
Hydrogen Bond LifetimeThe average duration of a hydrogen bond between an amine proton and a water oxygen.On the order of picoseconds.

Data is illustrative, based on general principles and findings for similar molecules. nih.govcolostate.edu

Research Applications and Derivatization Pathways of 3 Aminomethyl 4 Methylaniline in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of 3-(Aminomethyl)-4-methylaniline, possessing two nucleophilic amine groups with different reactivities, establishes it as a crucial intermediate in the assembly of complex organic molecules. This allows for its incorporation into larger structures through sequential and controlled synthetic steps.

Building Block for Diverse Heterocyclic Ring Systems

The spatial arrangement of the amino groups in isomers of aminomethyl-methylaniline makes them ideal precursors for constructing heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. A notable application is in the synthesis of 3,4-dihydroquinazolines. nih.govresearchgate.net In this context, the compound, referred to in the literature as 2-(aminomethyl)-4-methylaniline, serves as a bis-nucleophilic synthon that reacts with electrophilic C1 units. nih.gov

One innovative method involves an annulation reaction with nitroalkanes activated by polyphosphoric acid. nih.govresearchgate.net The nitroalkane is converted into an electrophilic phosphorylated nitronate species. nih.gov The aminomethyl aniline (B41778) then attacks this species, leading to an amidinium intermediate, which subsequently undergoes an intramolecular cyclization (a 6-exo-trig nucleophilic attack) to form the 3,4-dihydroquinazoline ring system. nih.gov This synthetic strategy provides an efficient pathway to a class of heterocycles found in numerous biologically active natural products and synthetic medicinal agents. nih.gov The reaction demonstrates the utility of this compound as a foundational component for generating molecular diversity. rsc.orgresearchgate.netrsc.org

Table 1: Synthesis of 3,4-Dihydroquinazolines from 2-(Aminomethyl)-4-methylaniline and Nitroalkanes nih.gov
Reactant 1: Aniline DerivativeReactant 2: NitroalkaneProductYield (%)
2-(Aminomethyl)-4-methylanilineNitroethane2,7-Dimethyl-3,4-dihydroquinazoline85
2-(Aminomethyl)-4-methylaniline1-Nitropropane2-Ethyl-7-methyl-3,4-dihydroquinazoline81
2-(Aminomethyl)-4-methylanilinePhenylnitromethane7-Methyl-2-phenyl-3,4-dihydroquinazoline91

Precursor for Advanced Polymeric and Supramolecular Scaffolds

The presence of two primary amine groups allows this compound to act as a monomer in step-growth polymerization reactions. It can be reacted with difunctional monomers like diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The distinct reactivity of the aromatic versus the benzylic amine could allow for the synthesis of polymers with highly regular structures. While specific polymers derived from this compound are not extensively documented, the polymerization of various aniline derivatives is a well-established field for creating functional materials. nih.gov For example, poly[N,N-(phenylamino)disulfides] have been synthesized from different anilines, yielding polymers with unique colors and redox properties. nih.gov

In supramolecular chemistry, building blocks with multiple, directionally-oriented interaction sites are essential for creating complex, self-assembling architectures. nih.gov The defined geometry of this compound makes it a candidate for designing dendrimers, macrocycles, and other supramolecular constructs through reactions that exploit its amine functionalities. nih.govsoton.ac.uk

Applications in Catalysis Research

The structural framework of this compound is well-suited for the development of both metal-based and metal-free catalysts, contributing to the expanding field of asymmetric synthesis.

Design of Chiral Ligands for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to steer a chemical reaction towards the formation of a specific enantiomer. The aminomethyl aniline scaffold is a valuable platform for creating such ligands. mdpi.comsemanticscholar.org Researchers have synthesized chiral bis-phosphoramide ligands derived from ortho-, meta-, and para-substituted ((methylamino)methyl) anilines. mdpi.comsemanticscholar.org These ligands, when complexed with a metal center, can create a chiral environment that effectively induces enantioselectivity in catalytic transformations. nih.govmdpi.com The synthesis of these ligands demonstrates that the aminomethyl aniline core can be readily functionalized to incorporate stereogenic centers and coordinating atoms, making it a versatile and modular building block for ligand design. google.comnih.gov

Development of Organocatalysts and Enzyme Mimics

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often mimicking the strategies employed by natural enzymes. The bifunctional nature of this compound, containing both a Lewis basic amine and a potentially hydrogen-bond-donating group, makes it an attractive scaffold for organocatalyst development. mdpi.com

For instance, phosphoroamide derivatives of related anilines have been successfully employed as organocatalysts in the enantioselective allylation of aldehydes. mdpi.comsemanticscholar.org Furthermore, research has shown that related structures, such as 2-(aminomethyl)benzimidazoles, are highly effective catalysts for reactions like hydrazone and oxime formation at neutral pH. nih.govacs.org These catalysts operate through a mechanism involving general acid/base catalysis, similar to many enzymes, highlighting the potential of the aminomethyl-aryl motif to serve as a foundation for creating catalysts that function under biologically relevant conditions. nih.govacs.org

Future Research Directions and Emerging Paradigms for 3 Aminomethyl 4 Methylaniline

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of new and improved methods for synthesizing 3-(Aminomethyl)-4-methylaniline and its derivatives is a cornerstone of future research. Current methods often rely on the reduction of 2-amino-5-methylbenzonitrile. For instance, one established method involves the use of lithium aluminum hydride in tetrahydrofuran (B95107) (THF) to reduce 2-amino-5-methylbenzonitrile, which itself can be synthesized from 2-iodo-4-methylaniline (B1303665) and copper(I) cyanide. nih.govresearchgate.net Another approach starts from p-toluidine, proceeding through iodination to form 2-iodo-4-methylaniline, which is then converted to the nitrile and subsequently reduced. nih.gov

Future efforts will likely focus on creating more environmentally friendly and atom-economical processes. This could involve exploring alternative reducing agents to replace metal hydrides, investigating catalytic routes that minimize waste, and developing one-pot syntheses that combine multiple steps into a single, efficient operation. scirp.org For example, the development of catalytic systems, such as those using palladium on carbon (Pd/C) with an ethylene (B1197577) system for the synthesis of substituted anilines from cyclohexanones, showcases a move towards more sustainable and efficient processes. researchgate.netacs.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses catalysts to facilitate the N-alkylation of amines with alcohols, represents another promising avenue for greener synthesis. researchgate.net

Investigation of Undiscovered Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, a deeper understanding of the reactivity of this compound is crucial. Researchers are keen to explore its behavior in a wider range of chemical transformations, moving beyond its established use in reactions like the formation of 3,4-dihydroquinazolines. nih.govmdpi.com This includes investigating its potential in unconventional reactions and uncovering novel reactivity patterns.

One area of interest is its use in multicomponent reactions, which allow for the rapid construction of complex molecules from simple starting materials. rsc.org The reaction of 2-(aminomethyl)anilines with aldehydes and ketones to form 1,2,3,4-tetrahydroquinazolines is a known application, and exploring variations of this with different electrophiles and catalysts could lead to new discoveries. researchgate.net Additionally, the study of its coordination chemistry with various metals could reveal new catalytic applications. leo-bw.de The unusual reactivity of platinum complexes with o-phenylenediamine (B120857) ligands, which can be stabilized by using o-aminomethylaniline, suggests that this compound could be a valuable ligand in organometallic chemistry. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These powerful computational tools can accelerate the design of new derivatives with specific desired properties and predict the outcomes of unknown reactions. nih.govrsc.orgncku.edu.tw

AI algorithms can be trained on vast datasets of chemical information to identify structure-activity relationships, enabling the de novo design of novel molecules based on this compound with enhanced performance for specific applications. nih.govresearchgate.net For example, ML models can predict the physicochemical properties of new derivatives, helping to prioritize synthetic targets. nih.gov In the realm of reaction prediction, AI can help identify optimal reaction conditions, suggest novel synthetic routes, and even predict the formation of unexpected byproducts, saving valuable time and resources in the laboratory. acs.org

Development of Advanced Analytical Techniques for Complex Sample Matrices

As the applications of this compound expand, so too will the need for advanced analytical techniques to detect and quantify it in increasingly complex environments. chemicalbook.com Future research will focus on developing methods that are more sensitive, selective, and capable of high-throughput analysis. nih.govsdstate.eduresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures, and further development of LC-MS methods will be crucial for studying the metabolism and environmental fate of this compound and its derivatives. nih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry can be particularly useful for analyzing polar compounds like aminomethylanilines. nih.gov Additionally, the development of novel sample preparation techniques will be important for extracting and concentrating the analyte from challenging matrices such as biological fluids and environmental samples. researchgate.net

Expanding Applications in Advanced Materials Science and Chemical Technologies

The unique chemical structure of this compound makes it a promising building block for the development of advanced materials. researchgate.net Its aromatic ring and two amine groups provide sites for polymerization and modification, opening up possibilities for its use in a variety of materials.

Aniline (B41778) and its derivatives are already used in the production of polymers, dyes, and pharmaceuticals. researchgate.net The specific substitution pattern of this compound could lead to materials with unique electronic, optical, or mechanical properties. For example, it could be incorporated into polymers to enhance their thermal stability or conductivity. There is also potential for its use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Further research in this area will involve synthesizing and characterizing new polymers and materials derived from this compound and evaluating their performance in various applications.

Interdisciplinary Research with Other Branches of Chemical and Physical Sciences

The future of research on this compound will be increasingly interdisciplinary, requiring collaboration between organic chemists, materials scientists, physicists, and computational chemists. d-nb.inforesearchgate.netresearchgate.net This collaborative approach will be essential for fully realizing the potential of this molecule.

For instance, collaborations between synthetic chemists and materials scientists will be crucial for designing and creating new materials with tailored properties. rsc.orgncku.edu.tw Physicists can contribute to understanding the electronic and optical properties of these new materials, while computational chemists can use modeling and simulation to guide experimental work. nih.gov By breaking down the traditional silos between scientific disciplines, researchers can foster a more holistic and innovative approach to the study of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-4-methylaniline, and how can purity be ensured?

  • Methodology : The compound is synthesized via iodination of p-toluidine, followed by reduction of intermediates. A critical step involves substituting borane (BH₃) with lithium aluminum hydride (LiAlH₄) to reduce nitriles to amines, enhancing reaction efficiency. Post-reduction hydrolysis (e.g., using HCl) and purification via column chromatography (silica gel, gradient elution) are essential to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly aromatic proton signals and methylene (-CH₂NH₂) groups. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations. Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks and fragmentation patterns for validation .

Q. How should researchers handle safety concerns during synthesis?

  • Methodology : Use fume hoods for volatile intermediates (e.g., iodinated precursors). Personal protective equipment (PPE) is mandatory due to amine reactivity. Store the compound in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation. Refer to safety data sheets (SDS) for spill management and first-aid protocols .

Advanced Research Questions

Q. How can machine learning improve catalytic efficiency in reactions involving this compound?

  • Methodology : Random forest algorithms trained on high-throughput datasets predict optimal palladium catalysts and ligand combinations for C–N cross-coupling. Key descriptors include electronic parameters (e.g., Hammett constants) and steric effects of substituents. This approach reduces trial-and-error screening by >50% .

Q. What mechanistic insights explain the preference for LiAlH₄ over BH₃ in nitrile reduction?

  • Methodology : LiAlH₄ provides stronger reducing power, enabling complete conversion of nitriles to amines without requiring acidic workup. Comparative kinetic studies show BH₃ may form stable adducts with aromatic amines, necessitating harsher conditions. Solvent choice (e.g., THF vs. ether) also impacts reaction rates .

Q. How can in silico models guide the design of bioactive derivatives?

  • Methodology : Retrospective analysis using PASS Online predicts neurotropic activity by correlating substituent electronegativity and lipophilicity (logP) with blood-brain barrier penetration. Molecular docking identifies binding affinities to targets like serotonin receptors, prioritizing derivatives for in vivo testing .

Q. What strategies resolve contradictions in reaction yield data under varying pH conditions?

  • Methodology : Design a multifactorial DOE (Design of Experiments) to isolate pH effects. Use buffered systems (e.g., phosphate, acetate) to maintain consistent conditions. LC-MS monitoring identifies intermediate degradation products (e.g., Schiff bases), linking low yields to pH-sensitive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.